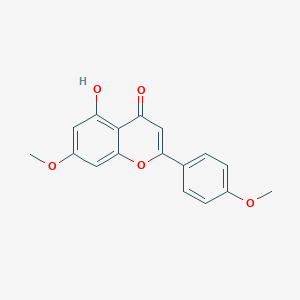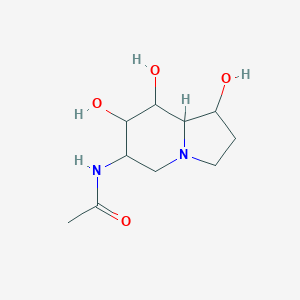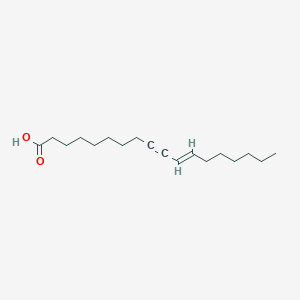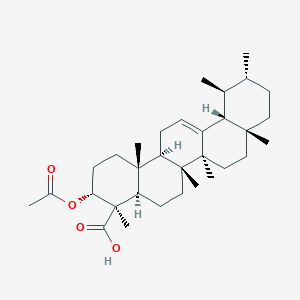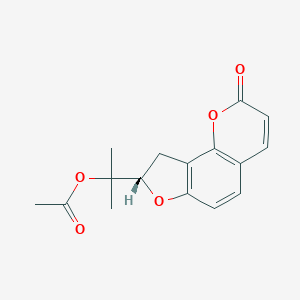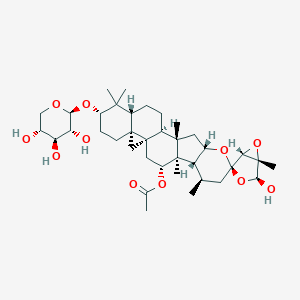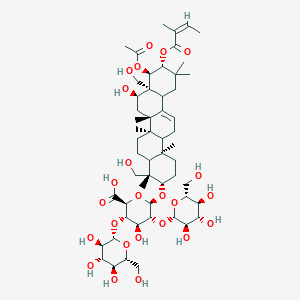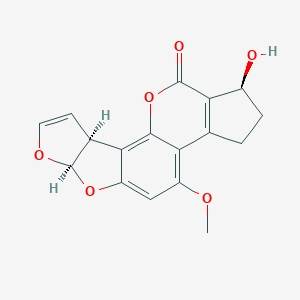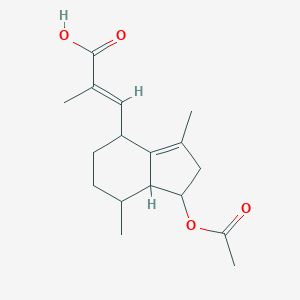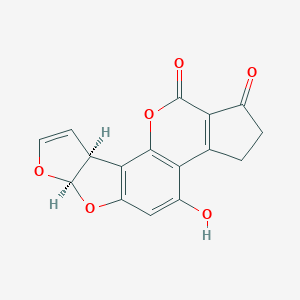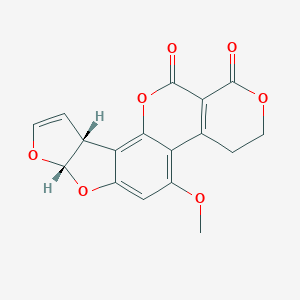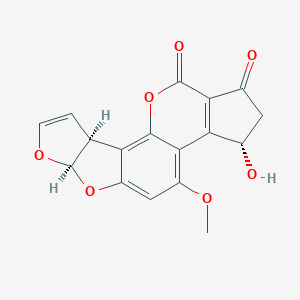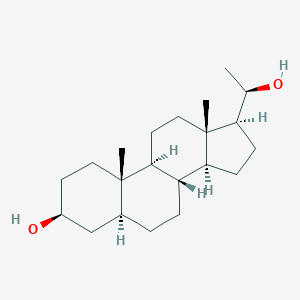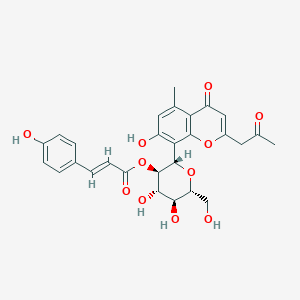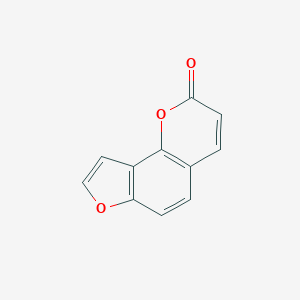
天使苷
描述
Angelicin is a member of the furocoumarin group, related to psoralen . It is a naturally occurring organic compound known as the angular furanocoumarins . Structurally, it can be considered as benzapyra-2-one fused with a furan moiety in the 7,8-position . Angelicin is commonly found in certain Apiaceae and Fabaceae plant species such as Bituminaria bituminosa .
Synthesis Analysis
Angelicin and psoralen come from the same precursor, umbelliferone, which had been modified differently to form both linear and angular furocoumarin pathways . A new and concise method for the synthesis of angelicin was described where 7‐Hydroxycoumarin was converted into angelicin in good overall yields via the process of c ‐propenation‐ o ‐vinylation and ring‐closing metathesis (RCM) .
Molecular Structure Analysis
The molecular formula of Angelicin is C11H6O3 . It has a molar mass of 186.163 Da . The structure of Angelicin can be described as a benzapyra-2-one fused with a furan moiety in the 7,8-position .
Chemical Reactions Analysis
Angelicin has demonstrated anti-cancer properties against multiple cell lines, exerting effects via both the intrinsic and extrinsic apoptotic pathways . It also demonstrated an ability to inhibit tubulin polymerization to a higher degree than psoralen .
Physical And Chemical Properties Analysis
Angelicin appears as pale yellow crystals . It has a melting point of 134°C and a boiling point of 362.6°C . Its solubility in water is 10 mM in DMSO . The density of Angelicin is 1.4±0.1 g/cm3 .
科学研究应用
-
Cancer Research
- Summary of Application : Angelicin has demonstrated anti-cancer properties against multiple cell lines . It exerts effects via both the intrinsic and extrinsic apoptotic pathways .
- Methods of Application : The specific methods of application vary depending on the type of cancer and cell line being studied. Generally, it involves treating the cancer cells with varying concentrations of Angelicin and observing the effects .
- Results : Angelicin has shown to inhibit tubulin polymerization to a higher degree than psoralen .
-
Anti-inflammatory Research
- Summary of Application : Angelicin has demonstrated anti-inflammatory activity in inflammatory-related respiratory and neurodegenerative ailments via the activation of NF-κB pathway .
- Methods of Application : This typically involves inducing inflammation in a model organism or cell line, followed by treatment with Angelicin .
- Results : The results have shown a reduction in inflammation markers after treatment with Angelicin .
-
Osteogenesis and Chondrogenesis
- Summary of Application : Angelicin has shown pro-osteogenesis and pro-chondrogenic effects on osteoblasts and pre-chondrocytes respectively .
- Methods of Application : This involves treating osteoblasts and pre-chondrocytes with Angelicin and observing the effects .
- Results : There is elevated expression of pro-osteogenic and chondrogenic markers and activation of TGF-β/BMP, Wnt/β-catenin pathway .
-
Periodontitis Treatment
- Summary of Application : Angelicin has shown beneficial effects in the treatment of periodontitis .
- Methods of Application : This involves treating Porphyromonas gingivalis, a bacterium associated with periodontitis, with Angelicin .
- Results : Angelicin has shown to inhibit the growth of planktonic P. gingivalis and P. gingivalis biofilm . It also significantly attenuated alveolar bone loss and inflammation response in mice with periodontitis .
-
Anti-viral Research
- Summary of Application : Angelicin has demonstrated anti-viral properties .
- Methods of Application : The specific methods of application vary depending on the type of virus being studied. Generally, it involves treating the virus or infected cells with Angelicin and observing the effects .
- Results : The results have shown a reduction in viral activity after treatment with Angelicin .
-
Erythroid Differentiation
-
Post-Trauma Osteoarthritis Treatment
- Summary of Application : Angelicin has shown beneficial effects in the treatment of post-trauma osteoarthritis .
- Methods of Application : This involves treating bone marrow monocytes with Angelicin and observing the effects .
- Results : Angelicin can regulate the M1/M2 ratio and function and alleviate the development of post-trauma osteoarthritis .
-
Anti-Microbial Research
- Summary of Application : Angelicin has demonstrated anti-microbial properties .
- Methods of Application : The specific methods of application vary depending on the type of microbe being studied. Generally, it involves treating the microbes or infected cells with Angelicin and observing the effects .
- Results : The results have shown a reduction in microbial activity after treatment with Angelicin .
-
Sickle Cell Anemia Treatment
- Summary of Application : Angelicin has shown potential in the treatment of sickle cell anemia .
- Methods of Application : This involves treating sickle cells with Angelicin and observing the effects .
- Results : The results have shown an improvement in the condition of sickle cells after treatment with Angelicin .
-
Osteoporosis Treatment
- Summary of Application : Angelicin has shown potential in the treatment of osteoporosis .
- Methods of Application : This involves treating osteoporotic cells with Angelicin and observing the effects .
- Results : The results have shown an improvement in the condition of osteoporotic cells after treatment with Angelicin .
-
Neurodegeneration Treatment
- Summary of Application : Angelicin has shown potential in the treatment of neurodegenerative diseases .
- Methods of Application : This involves treating neurodegenerative cells with Angelicin and observing the effects .
- Results : The results have shown an improvement in the condition of neurodegenerative cells after treatment with Angelicin .
-
DNA Damage Repair
- Summary of Application : Angelicin has shown potential in repairing DNA damage .
- Methods of Application : This involves treating cells with DNA damage with Angelicin and observing the effects .
- Results : The results have shown an improvement in the condition of the DNA after treatment with Angelicin .
-
Phototherapy
- Summary of Application : Angelicin, a member of the furocoumarin group, is related to psoralen which is well known for its effectiveness in phototherapy .
- Methods of Application : This involves treating skin conditions with Angelicin and light exposure .
- Results : The results have shown an improvement in the condition of the skin after treatment with Angelicin .
-
Estrogen Receptor Alpha (ERα) Expression
- Summary of Application : Angelicin also increased the expression of estrogen receptor alpha (ERα) in osteogenesis .
- Methods of Application : This involves treating osteogenic cells with Angelicin and observing the effects .
- Results : The results have shown an increase in the expression of ERα after treatment with Angelicin .
-
Bone Remodeling
-
Anti-Microbial Properties
- Summary of Application : Angelicin has demonstrated anti-microbial properties .
- Methods of Application : The specific methods of application vary depending on the type of microbe being studied. Generally, it involves treating the microbes or infected cells with Angelicin and observing the effects .
- Results : The results have shown a reduction in microbial activity after treatment with Angelicin .
-
Periodontitis Treatment
- Summary of Application : Recently, a new application for Angelicin against periodontitis had been studied, where reduction of bone loss was indirectly caused by its anti-microbial properties .
- Methods of Application : This involves treating periodontitis with Angelicin and observing the effects .
- Results : The results have shown a reduction in bone loss after treatment with Angelicin .
-
Drug Delivery
- Summary of Application : Future research on the drug delivery of Angelicin in cancer, inflammation and erythroid differentiation models would aid in improving the bioproperties of Angelicin and efficacy of delivery to the targeted site .
- Methods of Application : This involves treating cells with Angelicin and observing the effects .
- Results : The results have shown an improvement in the condition of the cells after treatment with Angelicin .
未来方向
Angelicin is a promising compound for further studies especially on its mechanism and application in therapies for a multitude of common and debilitating ailments such as sickle cell anaemia, osteoporosis, cancer, and neurodegeneration . Future research on the drug delivery of angelicin in cancer, inflammation and erythroid differentiation models would aid in improving the bioproperties of angelicin and efficacy of delivery to the targeted site .
属性
IUPAC Name |
furo[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROKJSWHURZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200321 | |
| Record name | Isopsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline], Solid | |
| Record name | Angelicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
360.00 to 362.00 °C. @ 760.00 mm Hg | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 20 mg/L, Very slightly soluble in water (20 mg/L), Soluble in methanol and ethanol | |
| Record name | Isopsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000224 [mmHg] | |
| Record name | Angelicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The combined action of 365 NM UV light & angelicin inhibited the injection of phage lambda into the host. The inhibition of injection is discussed in terms of photochemically induced crosslinking of the dna inside the phage heads. The electronic structures in the 1st excited states calculated by means of quantum chemistry according to the ppp method were very similar for xanthotoxin, psoralen, & angelicin. | |
| Record name | Isopsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Angelicin | |
Color/Form |
White crystalline solid | |
CAS RN |
523-50-2 | |
| Record name | Isopsoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopsoralen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Furo(2,3-H)(1)benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANGELICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ080D7BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C, 138 - 139.5 °C | |
| Record name | Isopsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



